Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications. The tert-butyl group in this compound enhances its lipophilicity, which can be crucial for its biological activity and membrane permeability.
Mechanism of Action
Target of Action
Compounds similar to “Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate” often target enzymes or receptors in the body. For instance, tetrahydroisoquinolines, a class of compounds with a similar structure, have been reported to act as receptors or regulate the activity of enzymes .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown without specific research data. Tetrahydroisoquinolines are known to possess a wide range of biological activities, including antitumor, antimicrobial, and analgesic properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Tert-butyl groups in organic molecules can increase their lipophilicity, which is very important for passage through cell walls .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antitumor activity, it might inhibit cell proliferation or induce apoptosis in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the lipophilicity of a compound can affect its ability to cross cell membranes and therefore its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Cyclization: The formation of the dihydroisoquinoline ring can be accomplished through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Esterification: The carboxylate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring, leading to the formation of isoquinoline derivatives.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Hydrogenated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Tert-butyl 6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis. Additionally, the tert-butyl group enhances its lipophilicity, which can be advantageous in biological applications.
Properties
IUPAC Name |
tert-butyl 6-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIPGDGOBMFCEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678319 | |
Record name | tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893566-74-0 | |
Record name | 1,1-Dimethylethyl 6-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893566-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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